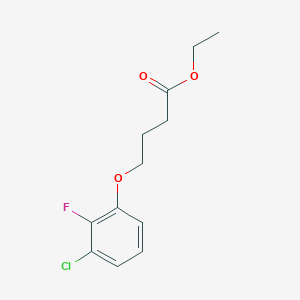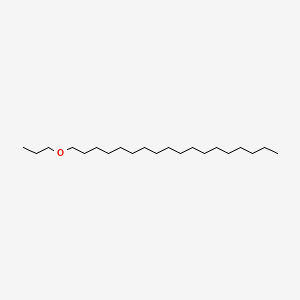
Octadecyl propyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl propyl ether: is an organic compound with the molecular formula C21H44O and a molecular weight of 312.5735 g/mol . It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups: an octadecyl group and a propyl group. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octadecyl propyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar principles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Octadecyl propyl ether primarily undergoes acidic cleavage reactions . This involves the protonation of the ether oxygen, making it a good leaving group, which can then be eliminated through S_N2, S_N1, or E1 reaction mechanisms.
Common Reagents and Conditions:
Strong acids: such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of ethers.
Reaction Conditions: These reactions typically occur under aqueous conditions and may require heating to proceed efficiently.
Major Products: The cleavage of this compound results in the formation of an alcohol and an alkyl halide . For example, using HI, the products would be octadecanol and propyl iodide.
Applications De Recherche Scientifique
Octadecyl propyl ether has a range of applications in scientific research due to its unique properties :
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and other biological systems.
Medicine: It can be used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It is employed in the formulation of lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism by which octadecyl propyl ether exerts its effects is primarily through its interaction with hydrophobic environments . The ether oxygen can form hydrogen bonds with other molecules, while the long alkyl chains interact with hydrophobic surfaces, stabilizing emulsions and enhancing solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
- Octadecyl acetate
- Octadecyl alcohol
- Propyl ether
Comparison:
- Octadecyl acetate and octadecyl alcohol are similar in their long alkyl chains but differ in their functional groups (ester and alcohol, respectively). These differences affect their reactivity and applications.
- Propyl ether has a shorter alkyl chain compared to octadecyl propyl ether, resulting in different physical properties such as boiling point and solubility.
This compound is unique due to its combination of a long hydrophobic chain and an ether linkage, providing a balance of stability and hydrophobicity that is valuable in various applications.
Propriétés
Formule moléculaire |
C21H44O |
|---|---|
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
1-propoxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22-20-4-2/h3-21H2,1-2H3 |
Clé InChI |
XIHDFPHFJXUOQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
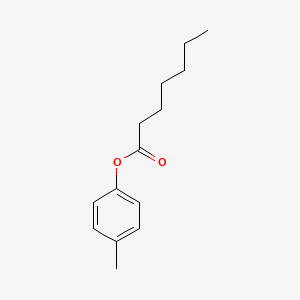
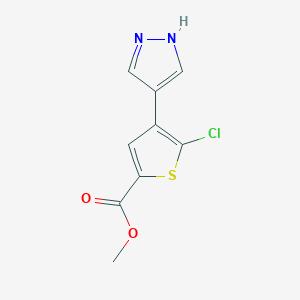
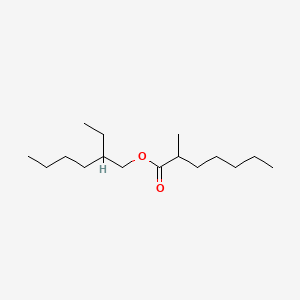
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

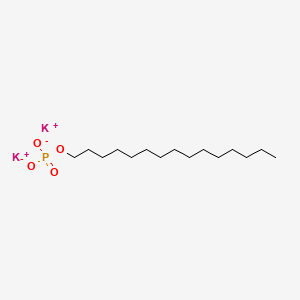
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
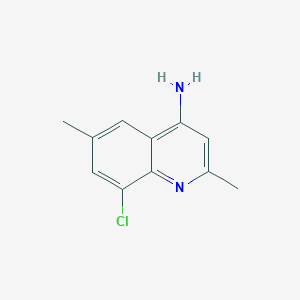
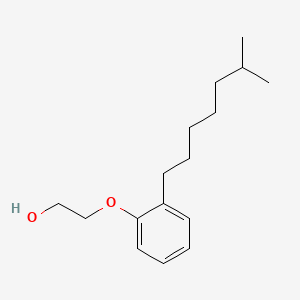

![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
